molecular formula C7H13ClO3 B14491215 Methyl 3-chloro-2-hydroxy-3-methylpentanoate CAS No. 65492-40-2

Methyl 3-chloro-2-hydroxy-3-methylpentanoate

Cat. No.: B14491215
CAS No.: 65492-40-2
M. Wt: 180.63 g/mol
InChI Key: DSUNSLAOOBKXAO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-hydroxy-3-methylpentanoate is an organic compound with the molecular formula C7H13ClO3. It is a derivative of pentanoic acid and features a chlorine atom, a hydroxyl group, and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-hydroxy-3-methylpentanoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-hydroxy-3-methylpentanoate. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Substitution: Formation of methyl 3-hydroxy-2-hydroxy-3-methylpentanoate or methyl 3-amino-2-hydroxy-3-methylpentanoate.

    Oxidation: Formation of methyl 3-chloro-2-oxo-3-methylpentanoate.

    Reduction: Formation of this compound from its oxidized form.

Scientific Research Applications

Methyl 3-chloro-2-hydroxy-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-3-methylpentanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Methyl 3-chloro-3-methylpentanoate: Lacks the hydroxyl group, affecting its reactivity in oxidation and reduction reactions.

    Methyl 2-hydroxy-3-methylpentanoate: The hydroxyl group is positioned differently, leading to variations in its chemical behavior.

Uniqueness

Methyl 3-chloro-2-hydroxy-3-methylpentanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon chain. This combination imparts distinct reactivity patterns, making it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

65492-40-2

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

methyl 3-chloro-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C7H13ClO3/c1-4-7(2,8)5(9)6(10)11-3/h5,9H,4H2,1-3H3

InChI Key

DSUNSLAOOBKXAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C(=O)OC)O)Cl

Origin of Product

United States

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